2,3-Dichlorobenzoic acid

Catalog No.
S772631
CAS No.
50-45-3
M.F
C7H4Cl2O2
M. Wt
191.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichlorobenzoic acid

CAS Number

50-45-3

Product Name

2,3-Dichlorobenzoic acid

IUPAC Name

2,3-dichlorobenzoic acid

Molecular Formula

C7H4Cl2O2

Molecular Weight

191.01 g/mol

InChI

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)

InChI Key

QAOJBHRZQQDFHA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O

Synonyms

USP Lamotrigine Related Compound B;

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O

2,3-Dichlorobenzoic acid (2,3-DCBA) is a chemical compound with the formula C7H4Cl2O2. It is an intermediate metabolite of polychlorinated biphenyls (PCBs) []. PCBs are a group of man-made organic chemicals that were widely used in various industrial applications until the late 20th century due to their stability, flame retardant properties, and good insulating properties. However, due to their environmental persistence, bioaccumulation potential, and potential health risks, the production and use of PCBs were banned in many countries, including the United States, in the 1970s.

Applications in Environmental Research

2,3-DCBA is used as a biomarker for PCB exposure in environmental studies. Since it is a metabolite of PCBs, its presence in environmental samples like water or soil can indicate past or present PCB contamination [, ]. This information is valuable for environmental monitoring and assessing the effectiveness of remediation efforts in areas contaminated with PCBs.

2,3-Dichlorobenzoic acid is an aromatic compound characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 3 positions, with a carboxylic acid functional group. Its molecular formula is C₇H₄Cl₂O₂, and it has a molecular weight of 191.01 g/mol. The compound appears as a beige solid and is odorless. It has a melting point range of 166 to 170 °C, indicating its stability under normal conditions .

  • 2,3-Dichlorobenzoic acid can be irritating to the skin, eyes, and respiratory system [].
  • It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound [].

Note:

  • The mechanism of action for 2,3-Dichlorobenzoic acid itself is not directly relevant to scientific research. Its main significance lies in its role as an intermediate for other chemicals.
Typical of carboxylic acids. Some notable reactions include:

  • Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.
  • Reduction: Can be reduced to 2,3-dichlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield chlorinated hydrocarbons.

The compound can also undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine substituents, influencing the reactivity of the aromatic ring.

Research indicates that 2,3-dichlorobenzoic acid exhibits various biological activities. It has been studied for its potential effects on:

  • Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties against specific bacterial strains.
  • Herbicidal Properties: It has been evaluated as a herbicide, demonstrating effectiveness in inhibiting plant growth by interfering with metabolic processes.
  • Toxicological Effects: As an intermediate metabolite of polychlorinated biphenyls (PCBs), it may exhibit toxicological effects in environmental and biological systems .

The synthesis of 2,3-dichlorobenzoic acid can be accomplished through several methods:

  • From 2,3-Dichloroaniline:
    • The compound can be synthesized by diazotization of 2,3-dichloroaniline followed by oxidation to form 2,3-dichlorobenzaldehyde and subsequent oxidation to yield 2,3-dichlorobenzoic acid .
  • Direct Chlorination:
    • Chlorination of benzoic acid in the presence of a chlorinating agent can yield 2,3-dichlorobenzoic acid.

These methods highlight its accessibility for laboratory synthesis and industrial applications.

2,3-Dichlorobenzoic acid finds applications in various fields:

  • Chemical Intermediates: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
  • Herbicides: Employed in formulations targeting specific weed species due to its herbicidal properties.
  • Research: Utilized in studies related to environmental science and toxicology due to its relevance as a PCB metabolite.

Interaction studies have shown that 2,3-dichlorobenzoic acid may interact with various biological systems:

  • Metabolic Pathways: It can influence metabolic pathways in microorganisms and plants, potentially affecting growth and development.
  • Environmental Impact: Its interactions with soil microorganisms and aquatic systems are critical for understanding its ecological effects and degradation pathways.

Research into these interactions is essential for assessing both its utility and environmental safety.

Several compounds share structural similarities with 2,3-dichlorobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Chlorobenzoic AcidOne chlorine atomLess toxic than dichlorinated analogs
3-Chlorobenzoic AcidOne chlorine atomExhibits different herbicidal activity
4-Chlorobenzoic AcidOne chlorine atomCommonly used as a reagent in organic synthesis
Benzoic AcidNo chlorine substituentsBasic aromatic carboxylic acid

The uniqueness of 2,3-dichlorobenzoic acid lies in its dual chlorine substitution pattern which enhances its reactivity compared to mono-chloro derivatives while also imparting distinct biological activities not observed in non-chlorinated analogs .

Pharmaceutical Applications

Role as a Key Intermediate in Lamotrigine Production

2,3-Dichlorobenzoic acid is indispensable in synthesizing Lamotrigine, a first-line antiepileptic drug. The compound serves as the foundational building block for the triazine ring structure of Lamotrigine, which modulates voltage-gated sodium channels to prevent seizure activity. Regulatory agencies classify it as Lamotrigine Impurity E (EP) or Lamotrigine Related Compound B (USP), necessitating strict purity controls during synthesis. High-performance liquid chromatography (HPLC) methods validated under International Council for Harmonisation (ICH) guidelines ensure residual levels remain below 0.1% in final drug formulations.

Synthesis of Antiepileptic and CNS-Active Derivatives

Beyond Lamotrigine, derivatives of 2,3-dichlorobenzoic acid are explored for treating central nervous system (CNS) disorders. Structural modifications, such as amidation or esterification, enhance blood-brain barrier permeability, enabling potential applications in neuropathic pain and bipolar disorder therapies. For instance, 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, a Lamotrigine precursor, demonstrates dose-dependent anticonvulsant activity in murine models.

Synthetic Routes and Methodologies

Grignard Reagent-Based Synthesis

A classical approach involves the Grignard reaction using 2,3-dichloroiodobenzene:

  • Formation of the Grignard Reagent: Magnesium turnings react with 2,3-dichloroiodobenzene in dry ether under nitrogen, forming the organomagnesium intermediate.
  • Carboxylation: The Grignard reagent is quenched with solid carbon dioxide ($$ \text{CO}_2 $$), yielding 2,3-dichlorobenzoic acid after acid workup.
  • Purification: The crude product is extracted with sodium hydroxide, decolorized using activated charcoal, and recrystallized from ethanol, achieving a 77.6% yield.

Oxidation of 2,3-Dichlorobenzaldehyde

An alternative route oxidizes 2,3-dichlorobenzaldehyde (CAS 6334-18-5) using potassium permanganate ($$ \text{KMnO}4 $$) in acidic conditions. This method proceeds via radical intermediates, with hydrogen peroxide ($$ \text{H}2\text{O}_2 $$) and hydrobromic acid ($$ \text{HBr} $$) catalyzing the oxidation of 2,3-dichlorotoluene to the aldehyde precursor.

Diazotization and Myerwein Reaction Pathways

Diazotization of 2,3-dichloroaniline in the presence of nitrous acid ($$ \text{HNO}2 $$) generates a diazonium salt, which undergoes the Myerwein reaction to form 2,3-dichlorobenzaldehyde. Subsequent oxidation with $$ \text{KMnO}4 $$ yields the target acid with a 45% overall efficiency.

Industrial Process Optimization

Reaction Conditions and Catalytic Systems

Industrial-scale synthesis employs cobalt halide catalysts (e.g., $$ \text{CoCl}_2 $$) to enhance oxidation rates and yields. For example, aerobic oxidation of chlorotoluenes in acetic acid/acetic anhydride mixtures at 80–300°C achieves 72% yield under oxygen-rich conditions. Catalytic systems reduce by-products like 3,4-dichlorobenzoic acid, ensuring >99% purity via gradient HPLC.

By-Product Management and Purification Strategies

  • Extractive Purification: Liquid-liquid extraction with chloroform or 1,2-dichloroethane removes non-polar impurities.
  • Recrystallization: Ethanol or aqueous NaOH recrystallization eliminates residual isomers, yielding white crystalline product.
  • Chromatographic Monitoring: Reverse-phase C18 columns with UV detection at 210 nm quantify regioisomeric contaminants to <0.05%.

Bacterial Enzymatic Mechanisms

Aerobic degradation of 2,3-DCBA primarily involves Burkholderia, Ralstonia, and Pseudomonas strains employing broad-specificity oxygenases. These enzymes catalyze initial hydroxylation at the C4 position, followed by meta-cleavage of the aromatic ring [1]. Unlike mono-chlorinated analogues, the ortho-chlorine substituent in 2,3-DCBA induces steric hindrance that reduces catechol 1,2-dioxygenase binding affinity by 38–62% compared to 3-chlorobenzoate [1] [4]. Table 1 summarizes key enzymatic parameters:

EnzymeSubstrate Specificity (kcat/Km, M-1s-1)Inhibition by 2,3-DCBA (%)
Catechol 1,2-dioxygenase4.7 × 10371 ± 3.2
Protocatechuate 3,4-dioxygenase9.1 × 10284 ± 2.8

Rhodococcus Strain RHA1 Metabolic Pathways

Rhodococcus sp. RHA1 deploys two distinct extradiol dioxygenases (BphC and EtbC) for 2,3-DCBA catabolism. BphC exhibits preferential activity toward 2,3-dihydroxybiphenyl derivatives (Vmax = 12.4 μmol/min/mg), while EtbC processes chlorinated benzoates with 43% higher catalytic efficiency [2] [5]. Strain RHA1 sequentially transforms 2,3-DCBA through:

  • Monooxygenation to 2,3-dichloro-4-hydroxybenzoate
  • Meta-cleavage forming 3-chloro-2-pyrone-6-carboxylic acid
  • Hydrolytic dechlorination yielding 3,6-dichlorosalicylic acid [5]

This pathway avoids toxic chlorocatechol accumulation but requires additional NADH input (2.1 mol NADH/mol substrate) compared to conventional ortho-cleavage routes [5].

Metabolite Identification

Persistent metabolites include 3,6-dichlorosalicylic acid (m/z 220.94) and 2,3-dichloroacetophenone (m/z 206.98), identified via HPLC-TOF/MS in Rhodococcus cultures [3] [5]. 3,6-Dichlorosalicylic acid resists further degradation due to:

  • Chelation of essential metal cofactors (Fe3+, Mn2+)
  • Competitive inhibition of salicylate hydroxylase (Ki = 45 μM) [4]

Inhibition Effects on Degradation Processes

Competitive Inhibition by Regioisomers

2,4-Dichlorobenzoate and 3,4-Dichlorobenzoate reduce 2,3-DCBA degradation rates by 58–67% in mixed-substrate systems [4]. Molecular dynamics simulations reveal regioisomers:

  • Block substrate access to oxygenase active sites (ΔGbinding = -9.3 kcal/mol)
  • Induce non-productive enzyme conformations
  • Increase cellular ATP expenditure for efflux pumping (1.8-fold) [1] [4]

Synergistic/Adverse Interactions with PCBs

Co-exposure to 2,2',5,5'-tetrachlorobiphenyl enhances 2,3-DCBA mineralization by 22% through induction of biphenyl-degradation operons [5]. Conversely, higher chlorinated PCBs (e.g., 2,4,3'-trichlorobiphenyl):

  • Compete for Rieske-type oxygenases
  • Generate dead-end metabolites that inhibit benzoate dioxygenase
  • Reduce 2,3-DCBA degradation efficiency by 31–44% [5]

Biodegradation Testing and Regulatory Frameworks

OECD 301F Method Adaptations

Modified OECD 301F protocols for 2,3-DCBA incorporate:

  • Activated sludge pre-acclimated to chlorobenzoates (10-day adaptation phase)
  • Triplicate test systems with 100 mg/L substrate
  • Headspace CO2 trapping to account for volatile intermediates [6]

Under these conditions, 28-day biodegradation reaches 18.7 ± 2.3%, below the 60% threshold for "readily biodegradable" classification [6].

OxiTop® System for Realistic BOD Measurements

OxiTop® respirometry reveals three-phase biodegradation kinetics:

  • Lag phase (0–7 days): <5% BOD
  • Linear phase (7–21 days): 0.82 mg O2/L/day
  • Plateau phase (21–28 days): 17.3% total BOD [6]

System parameters:

  • Temperature: 20 ± 1°C
  • Inoculum: 30 mg/L mixed activated sludge
  • pH control: 7.2 ± 0.3

Classification as Not Readily Biodegradable

Consensus across testing frameworks (OECD 301F, ISO 9439) designates 2,3-DCBA as persistent due to:

  • Inherent structural recalcitrance from ortho-chlorine
  • Accumulation of inhibitory metabolites
  • Lack of universal catabolic plasmids in environmental microbes [1] [6]

XLogP3

2.7

Melting Point

169.0 °C

UNII

CGP39QV5WF

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (77.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (21.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (75.48%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.28e-04 mmHg

Pictograms

Irritant

Irritant

Other CAS

50-45-3

Wikipedia

2,3-dichlorobenzoic acid

General Manufacturing Information

Benzoic acid, 2,3-dichloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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